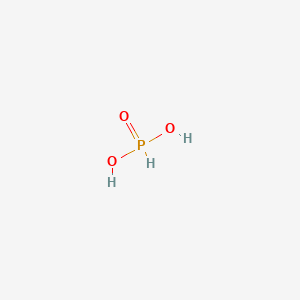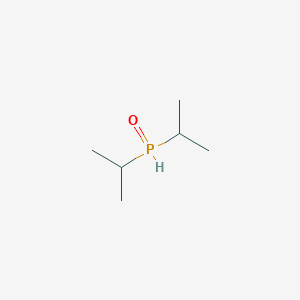
Hexamethylene diammoniumdichloride
Descripción general
Descripción
Hexamethylene diammoniumdichloride is an organic compound with the formula (NH3)2C6H12Cl2. It is a diammonium salt derived from hexamethylenediamine, a compound consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is typically found as a colorless solid and is known for its strong amine odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexamethylene diammoniumdichloride can be synthesized through the reaction of hexamethylenediamine with hydrochloric acid. The reaction proceeds as follows:
H2N-(CH2)6-NH2+2HCl→(NH3)2C6H12Cl2
This reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
On an industrial scale, this compound is produced by the hydrogenation of adiponitrile in the presence of ammonia and a catalyst, typically cobalt or iron. The reaction is conducted under high pressure and temperature to ensure a high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Hexamethylene diammoniumdichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hexamethylene diamine oxide.
Reduction: It can be reduced back to hexamethylenediamine.
Substitution: The chloride ions can be substituted with other anions, such as sulfate or nitrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in aqueous solutions with the desired anion source.
Major Products Formed
Oxidation: Hexamethylene diamine oxide.
Reduction: Hexamethylenediamine.
Substitution: Hexamethylene diammonium sulfate or nitrate.
Aplicaciones Científicas De Investigación
Hexamethylene diammoniumdichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers, including nylon 66.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of epoxy resins and as a cross-linking agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of hexamethylene diammoniumdichloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The pathways involved include amine metabolism and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylenediamine: A precursor to hexamethylene diammoniumdichloride, used in the production of nylon 66.
Hexamethylene diisocyanate: Used in the production of polyurethane.
Hexamethylenetetramine: Used as a reagent in organic synthesis.
Uniqueness
This compound is unique in its ability to form stable complexes with various anions and its wide range of applications in different fields. Its versatility and stability make it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
6-azaniumylhexylazanium;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVQMBLTFKAIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC[NH3+])CC[NH3+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029991 | |
| Record name | 1,6-Hexanediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-52-3 | |
| Record name | 1,6-Hexanediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















